5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine
CAS No.: 52090-80-9
Cat. No.: VC8277327
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 52090-80-9 |
---|---|
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.15 g/mol |
IUPAC Name | 5-methyl-3-nitro-2H-pyrazolo[4,3-b]pyridine |
Standard InChI | InChI=1S/C7H6N4O2/c1-4-2-3-5-6(8-4)7(10-9-5)11(12)13/h2-3H,1H3,(H,9,10) |
Standard InChI Key | BHPDCGSYDKSSMP-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(NN=C2C=C1)[N+](=O)[O-] |
Canonical SMILES | CC1=NC2=C(NN=C2C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
The molecular formula of 5-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine is C₇H₆N₄O₂, with a molecular weight of 194.15 g/mol. Its fused bicyclic system consists of a pyrazole ring (positions 1–3) annulated to a pyridine ring (positions 4–6), with a methyl group at position 5 and a nitro group at position 3 (Figure 1) . The nitro group enhances electrophilicity at adjacent carbon atoms, facilitating reactions such as nucleophilic aromatic substitution (SNAr), while the methyl group contributes to steric and electronic modulation.
Table 1: Key Physicochemical Properties
The absence of reported melting points and densities in literature underscores the need for further experimental characterization.
Spectroscopic and Computational Data
Synthesis and Reaction Chemistry
Retrosynthetic Analysis and Key Pathways
The synthesis of pyrazolo[4,3-b]pyridines typically employs two strategies: (1) annulation of a pyridine fragment to a functionalized pyrazole or (2) cyclization of preformed pyridine derivatives. For 5-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine, the latter approach dominates, leveraging 2-chloro-3-nitropyridine precursors .
SNAr and Japp–Klingemann Reaction Sequence
A highly efficient one-pot protocol involves:
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SNAr Reaction: Displacement of chlorine in 2-chloro-3-nitropyridine by a keto ester enolate.
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Japp–Klingemann Reaction: Coupling with arenediazonium tosylates to form hydrazones.
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Cyclization: Intramolecular nucleophilic attack and pyrazole ring closure .
This method achieves yields of 61–82% and accommodates diverse aryl groups (e.g., cyanophenyl, tosyl) . Notably, an unexpected C-N acetyl migration occurs during cyclization, forming transient N-acetylhydrazone intermediates that rearrange to the target product under basic conditions .
Table 2: Optimized Synthesis Conditions
Step | Reagents/Conditions | Outcome |
---|---|---|
SNAr | K₂CO₃, DMF, 80°C | Keto ester intermediate |
Japp–Klingemann | Arenediazonium tosylate, MeCN | Hydrazone formation |
Cyclization | DABCO, 40°C | Pyrazolo[4,3-b]pyridine product |
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